4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 4-position of the benzamide ring and a methoxymethyl group attached to the benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation: The final step involves the coupling of the synthesized benzimidazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 4-fluoro-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the fluorine atom at specific positions enhances its stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-22-9-15-19-13-7-6-12(8-14(13)20-15)18-16(21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNHYCBSPDRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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